molecular formula C24H26N4O3S B11324597 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11324597
M. Wt: 450.6 g/mol
InChI Key: VSZNQIZFPSCHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a sulfonyl group, and an oxazole ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H26N4O3S/c1-18-12-15-28(16-13-18)32(29,30)21-9-7-20(8-10-21)23-27-22(17-25)24(31-23)26-14-11-19-5-3-2-4-6-19/h2-10,18,26H,11-16H2,1H3

InChI Key

VSZNQIZFPSCHFF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.